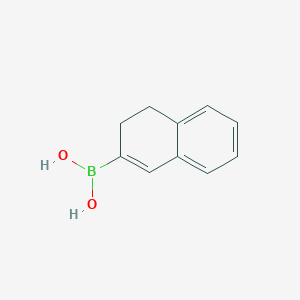

(3,4-Dihydronaphthalen-2-yl)boronic acid

描述

(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound featuring a partially saturated naphthalene ring system. Unlike fully aromatic naphthalenyl boronic acids, its 3,4-dihydro structure introduces a cyclohexene-like moiety, which may influence electronic properties, solubility, and reactivity. Boronic acids are widely utilized in synthetic chemistry as intermediates for Suzuki-Miyaura cross-coupling reactions due to their stability and versatility .

属性

IUPAC Name |

3,4-dihydronaphthalen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMEYHPXJQPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623253 | |

| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521917-51-1 | |

| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a dihydronaphthalene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly production .

化学反应分析

Types of Reactions

(3,4-Dihydronaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amines and Alcohols: From Chan-Lam coupling.

Boronic Esters: From oxidation reactions.

科学研究应用

(3,4-Dihydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (3,4-Dihydronaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Features

- 6-Hydroxynaphthalen-2-yl Boronic Acid : Contains a fully aromatic naphthalene core with a hydroxyl group at position 4. The hydroxyl group enhances water solubility and may participate in hydrogen bonding, influencing target binding .

- Phenanthren-9-yl Boronic Acid : A polycyclic aromatic compound with three fused benzene rings, conferring high lipophilicity. Its planar structure facilitates π-π stacking interactions in biological systems .

- 3-Carboxy-Phenyl Boronic Acid (3-CPBA) : Features a carboxylic acid substituent, enabling pH-dependent solubility and dual functionality (boron for glycan binding, carboxylate for ionic interactions) .

- This may affect membrane permeability and metabolic stability .

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl Boronic Acid : Demonstrated potent cytotoxicity against triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM .

- Phenanthren-9-yl Boronic Acid : Exhibited similar potency (IC50 = 0.2251 µM) in the same model, likely due to enhanced hydrophobic interactions with cellular targets .

- (3,4-Dihydronaphthalen-2-yl)boronic Acid: No direct antiproliferative data are available, but its reduced aromaticity may compromise activity compared to fully aromatic analogs.

Antibacterial and Antifungal Activity:

- Dimeric Boronic Acids (e.g., Compounds 4–6 in ) : Showed mycobacterial selectivity (MIC = 780–3100 µM) due to multivalent glycan binding. Linker length (1.6–3 nm) critically influenced efficacy .

- Meta-Substituted Aryl Boronic Acids (e.g., Compound 4 in ) : Inhibited bacterial enzymes (e.g., R39 peptidase) with IC50 values of 20–30 µM, outperforming ortho-substituted analogs .

- This compound: No reported antibacterial activity.

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A .

- This compound : Enzyme inhibition profiles remain unstudied.

Solubility and Stability

- Pyren-1-yl Boronic Acid : Prone to precipitation in aqueous media (e.g., RPMI culture medium), limiting in vitro utility despite moderate lipophilicity .

- 6-Hydroxynaphthalen-2-yl Boronic Acid : Improved water solubility due to the hydroxyl group, enabling reliable bioassays .

- This compound : Predicted to have intermediate solubility between aromatic and aliphatic boronic acids, though experimental data are lacking.

Comparative Data Table

生物活性

(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the context of organic synthesis and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and implications for drug development.

Overview of this compound

This compound features a boronic acid functional group attached to a dihydronaphthalene ring. It is primarily recognized for its role in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Beyond its synthetic utility, this compound exhibits significant interactions with various biological targets.

Target Interactions

The primary target of this compound is the Suzuki–Miyaura coupling reaction , where it acts as a reagent that interacts with palladium catalysts to facilitate transmetalation. This process is crucial for forming new carbon-carbon bonds in organic synthesis.

Enzyme Inhibition

In addition to its synthetic applications, this compound has been shown to inhibit specific enzymes. Notably, it can form reversible covalent bonds with serine residues in proteases, modulating their activity and potentially serving as a scaffold for developing enzyme inhibitors.

Cellular Effects

The biological effects of this compound on cellular processes are multifaceted:

- Kinase Inhibition : The compound has demonstrated the ability to inhibit certain kinases, which are pivotal in regulating cell signaling pathways related to proliferation and apoptosis. This suggests potential applications in cancer therapy.

- Gene Expression Modulation : By affecting transcription factors and regulatory proteins, this compound can alter gene expression levels associated with cell cycle regulation and stress responses.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthoquinone derivatives related to this compound. For instance, compounds synthesized from naphthoquinones have shown significant inhibition of cervical cancer cell proliferation (SiHa cells), with some derivatives achieving up to 85% inhibition at specific concentrations . This highlights the potential of naphthoquinone-based compounds in targeted cancer therapies.

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of naphthoquinone analogs has revealed critical insights into their biological efficacy. A study demonstrated that specific modifications to the naphthoquinone structure significantly impacted their inhibitory activity against proteasomal pathways, which are crucial for cancer cell survival . The findings suggest that the incorporation of different substituents can enhance or diminish biological activity, guiding future drug design efforts.

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Kinase Inhibition | Varies by target | Potential inhibitor for cancer pathways |

| Naphthoquinone Derivative 1 | Cell Proliferation Inhibition | 2.31 ± 0.10 | Effective against MCF-7 cells |

| Naphthoquinone Derivative 2 | Proteasome Inhibition | 6.0 ± 0.5 | Significant impact on CT-L activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。